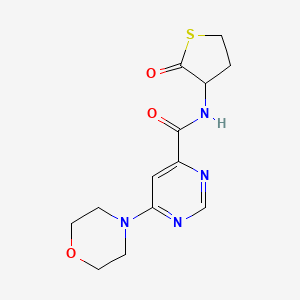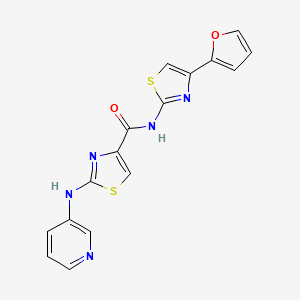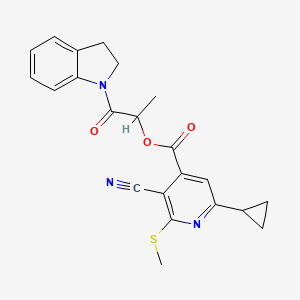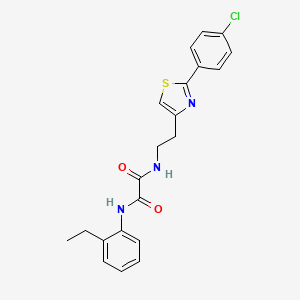![molecular formula C16H13N3O4S2 B2505070 N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2319875-96-0](/img/structure/B2505070.png)
N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives has been explored in the context of creating sulfonamide inhibitors for human carbonic anhydrase isoforms. Specifically, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized using ethoxzolamide as a lead molecule. The process involved the introduction of various substituents such as amino groups, acylamino moieties, and halogens like bromine and iodine. These modifications led to the discovery of potent inhibitors with selectivity towards certain isoforms of carbonic anhydrase, particularly hCA II, VII, and IX. The synthesis route demonstrates a sharp structure–activity relationship, indicating that even minor changes to the molecular scaffold can significantly impact the inhibitory activity of these compounds .
Molecular Structure Analysis
The molecular structure of N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is characterized by a benzo[c][1,2,5]thiadiazole core, which is a common feature in compounds with intramolecular charge transfer properties. This core is flanked by furan rings, which act as electron-donating groups, and a sulfonamide group, which is a common moiety in carbonic anhydrase inhibitors. The presence of these functional groups suggests that the compound may exhibit interesting electronic properties and could potentially serve as an effective inhibitor for certain enzymes .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the provided papers, the general reactivity of similar benzo[c][1,2,5]thiadiazole derivatives can be inferred. These compounds are likely to undergo electrophilic substitution reactions at the furan rings, given their electron-rich nature. Additionally, the sulfonamide group could participate in reactions typical of sulfonamides, such as hydrolysis or condensation with aldehydes or ketones. The benzo[c][1,2,5]thiadiazole core itself may engage in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives are influenced by their donor–acceptor structure. The presence of furan rings as electron donors and the benzo[c][1,2,5]thiadiazole core as an electron acceptor leads to lower oxidation potentials and red shifts in the absorption spectra. This indicates a strong intramolecular charge transfer, which is also reflected in the multichromic behavior of the polymers derived from these monomers. The polymers exhibit different colors at various redox states and have low band gaps, suggesting that the monomeric units have significant conjugation and electronic communication across the molecule. These properties are essential for applications in materials science, particularly in the development of electrochromic devices .
Scientific Research Applications
Sulfonamide Applications in Medicinal Chemistry
Anticancer and Antiglaucoma Agents : Sulfonamides, including N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been investigated for their potential in treating various diseases. Notably, they have been identified as key moieties in the development of antiglaucoma drugs and anticancer agents. The sulfonamide group's ability to inhibit carbonic anhydrase (CA) is particularly valued for its therapeutic implications in managing glaucoma by reducing intraocular pressure. Moreover, several sulfonamide derivatives have shown significant antitumor activity, leading to the exploration of novel drugs like pazopanib, a tyrosine kinase inhibitor with antitumor properties Carta, F., Scozzafava, A., & Supuran, C. (2012).
Antimicrobial and Antiviral Activities : Sulfonamide compounds are recognized for their broad spectrum of pharmacological activities, including antibacterial and antiviral effects. The primary sulfonamide structure has been incorporated into various clinically used drugs, such as diuretics and carbonic anhydrase inhibitors, and has been repurposed for antimicrobial and antiviral therapies. This versatility highlights the compound's potential in addressing infectious diseases and the ongoing need for novel antimicrobial agents Gulcin, I., & Taslimi, P. (2018).
Heterocyclic Compounds in Drug Development
Neurological Disease Management : The structural modification of heterocyclic compounds, including those containing furan and thiophene rings, has been explored for developing more potent central nervous system (CNS) drugs. These modifications aim to enhance the compounds' CNS penetrability and activity, with the potential for treating various neurological disorders Saganuwan, S. (2020).
Antioxidant Capacity and Chemical Reactions : Arylmethylidenefuranones and their reactions with C- and N-nucleophiles demonstrate the furan ring's significant role in synthesizing various cyclic and heterocyclic compounds with potential biological activities. These activities include antioxidant properties, which are crucial for developing drugs aimed at treating oxidative stress-related diseases Kamneva, I., Anis’kova, T. V., & Egorova, A. (2018).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c20-25(21,15-7-1-4-12-16(15)19-24-18-12)17-10-11(13-5-2-8-22-13)14-6-3-9-23-14/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYDUGGIIVAMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

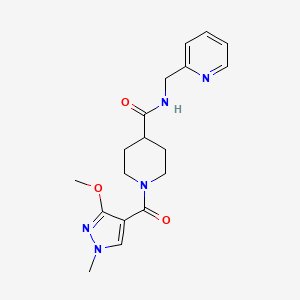
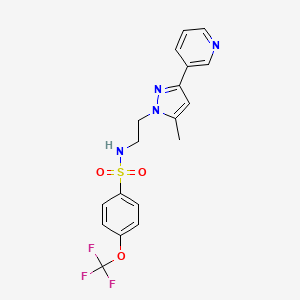
![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)

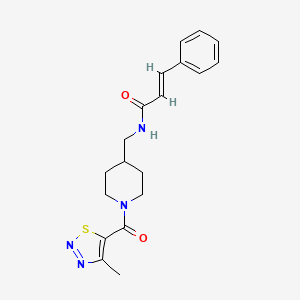
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2504998.png)


